3-Amino-4-(diethylamino)benzenesulfonamide
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Overview
Description
3-Amino-4-(diethylamino)benzenesulfonamide is a chemical compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the third position and a diethylamino group at the fourth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-(diethylamino)benzenesulfonamide, is nitrated to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(diethylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Nitro-4-(diethylamino)benzenesulfonamide.
Reduction: this compound.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-(diethylamino)benzenesulfonamide has several scientific research applications:
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(diethylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced intraocular pressure in glaucoma or inhibition of tumor growth in cancer . The compound may also interact with other proteins and enzymes, modulating their activity and leading to diverse biological outcomes .
Comparison with Similar Compounds
- 4-Amino-N,N-diethylbenzenesulfonamide
- 3-Nitro-4-(diethylamino)benzenesulfonamide
- 4-(Diethylamino)benzenesulfonamide
Comparison: 3-Amino-4-(diethylamino)benzenesulfonamide is unique due to the presence of both an amino group and a diethylamino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple molecular targets. In contrast, similar compounds may lack one of these functional groups, limiting their reactivity and applications .
Properties
IUPAC Name |
3-amino-4-(diethylamino)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-3-13(4-2)10-6-5-8(7-9(10)11)16(12,14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVXYIQBYRMGDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395358 |
Source
|
Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41893-78-1 |
Source
|
Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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